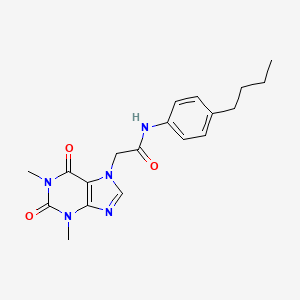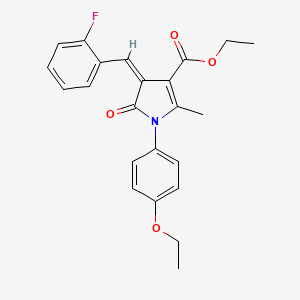![molecular formula C21H19ClFN5O3 B11641827 N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxyphenyl group, and a dimethylaminobenzohydrazide moiety.
准备方法
合成路线和反应条件
N'-[(E)-{4-[(2-氯-5-氟嘧啶-4-基)氧]-3-甲氧基苯基}亚甲基]-3-(二甲基氨基)苯甲酰肼的合成通常涉及多个步骤:
嘧啶环的形成: 嘧啶环可以通过涉及适当前体(例如 2-氯-5-氟嘧啶)的缩合反应合成。
甲氧基苯基基团的连接: 甲氧基苯基基团通过醚化反应引入,其中苯酚的羟基与嘧啶环反应。
酰肼部分的形成: 酰肼部分通过在受控条件下使中间体与肼衍生物反应形成。
最终缩合: 最后一步涉及中间体与二甲基氨基苯甲酰肼的缩合以形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用催化剂、控制温度和特定溶剂来促进反应。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基苯基基团处,导致形成醌。
还原: 还原反应可能发生在嘧啶环处,可能将硝基转化为胺。
取代: 该化合物可以参与亲核取代反应,特别是在嘧啶环上的氯和氟位置。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和在钯催化剂存在下的氢气等还原剂。
取代: 胺和硫醇等亲核试剂可以在碱性条件下用于取代反应。
形成的主要产物
氧化: 形成醌和其他氧化衍生物。
还原: 形成胺和还原的嘧啶衍生物。
取代: 形成具有各种官能团的取代的嘧啶衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,该化合物可以用作探针来研究酶相互作用和细胞途径。它能够进行各种化学反应,使其成为生化测定中的一种通用工具。
医药
在药物化学中,该化合物具有作为候选药物的潜在应用。其结构表明它可能与特定的生物靶点相互作用,使其成为进一步药理学研究的候选者。
工业
在工业领域,该化合物可用于开发具有特定性质的新材料,例如聚合物和涂料。
作用机制
N'-[(E)-{4-[(2-氯-5-氟嘧啶-4-基)氧]-3-甲氧基苯基}亚甲基]-3-(二甲基氨基)苯甲酰肼的作用机制涉及它与酶和受体等分子靶点的相互作用。该化合物的结构使其能够结合到特定位点,可能抑制或激活生物途径。嘧啶环和酰肼部分是促进其活性的关键官能团。
相似化合物的比较
类似化合物
乙基 3-氧代丁酸酯: 该化合物在结构上具有一定的相似性,特别是在酯和酮官能团的存在方面。
二硅烷桥联结构: 这些化合物具有独特的分子内 σ 电子离域,类似于目标化合物的电子性质。
独特性
N'-[(E)-{4-[(2-氯-5-氟嘧啶-4-基)氧]-3-甲氧基苯基}亚甲基]-3-(二甲基氨基)苯甲酰肼之所以独特,是因为它结合了带有氯和氟取代的嘧啶环、甲氧基苯基基团和二甲基氨基苯甲酰肼部分。这种官能团的组合提供了其他化合物中通常没有的独特化学和生物性质。
属性
分子式 |
C21H19ClFN5O3 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]methylideneamino]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C21H19ClFN5O3/c1-28(2)15-6-4-5-14(10-15)19(29)27-25-11-13-7-8-17(18(9-13)30-3)31-20-16(23)12-24-21(22)26-20/h4-12H,1-3H3,(H,27,29)/b25-11+ |
InChI 键 |
DLIPCFCELZWEFS-OPEKNORGSA-N |
手性 SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC3=NC(=NC=C3F)Cl)OC |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC3=NC(=NC=C3F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)

![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)

![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)

![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)

